5-(3-Methoxy-phenyl)-1H-pyrazin-2-one

Übersicht

Beschreibung

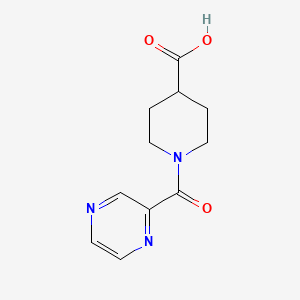

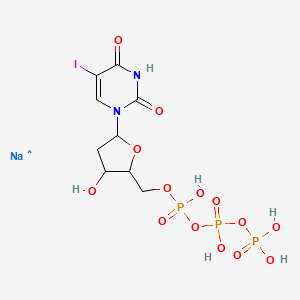

The compound “5-(3-Methoxy-phenyl)-1H-pyrazin-2-one” is a pyrazinone derivative. Pyrazinones are a class of organic compounds that contain a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a ketone functional group. The “3-Methoxy-phenyl” part indicates a phenyl ring (a six-membered aromatic ring) with a methoxy group (-OCH3) attached at the 3rd position .

Molecular Structure Analysis

The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are typically used for this purpose .Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on its functional groups. The pyrazinone part of the molecule might be involved in reactions with nucleophiles or bases, while the methoxyphenyl part might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one features prominently in the synthesis and characterization of various chemical derivatives, reflecting its importance in organic chemistry research. For example, an efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation has been reported, utilizing a β-keto ester, phenylhydrazine, and benzaldehydes, showcasing the compound's role in facilitating green chemistry protocols due to its catalyst-free nature, simple work-up, and excellent yields without the need for column chromatography (Shabalala et al., 2020). Additionally, the compound's derivatives have been explored for their electrochromic properties, particularly in donor-acceptor polymeric electrochromic materials, indicating potential applications in NIR electrochromic devices due to their high coloration efficiency, fast response time, and significant transmittance change in the NIR region (Zhao et al., 2014).

Biological and Pharmaceutical Applications

In the realm of biological and pharmaceutical sciences, derivatives of 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one have been synthesized for their potential therapeutic activities. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in the development of anticancer agents (Hassan et al., 2014). Moreover, new pyrazoline and isoxazoline derivatives exhibiting significant to moderate antimicrobial activity have been synthesized, highlighting the compound's utility in creating new antimicrobial agents (Jadhav et al., 2009).

Wirkmechanismus

Target of Action

The primary target of 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one is the metabotropic glutamate 5 (mGlu5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .

Mode of Action

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one acts as a partial negative allosteric modulator (NAM) of the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and it reduces the receptor’s response to glutamate. This modulation of the mGlu5 receptor is thought to induce rapid and sustained antidepressant-like effects .

Biochemical Pathways

The compound’s action on the mGlu5 receptor affects the glutamatergic signaling pathway, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory. The modulation of this pathway can lead to changes in neuronal excitability and synaptic transmission, which are believed to underlie its antidepressant effects .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by factors such as absorption, distribution, metabolism, and excretion

Result of Action

The modulation of the mGlu5 receptor by 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one results in rapid and sustained antidepressant-like effects. These effects are thought to be mediated through a brain-derived neurotrophic factor (BDNF)-dependent mechanism . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one. For instance, the presence of other drugs, the individual’s diet, and the gut microbiota can all impact the metabolism and effectiveness of the compound . Additionally, factors such as pH and temperature can affect the stability of the compound.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQNPDDPKGJXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CNC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587599 | |

| Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one | |

CAS RN |

88066-90-4 | |

| Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)

![[4-(2-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1612388.png)

![2-[(4-Methoxyphenyl)methyl]-1,3,3-trimethylpiperidin-4-one](/img/structure/B1612390.png)